molecular formula C10H9NO3 B3420029 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 167627-06-7

3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B3420029
CAS No.: 167627-06-7
M. Wt: 191.18 g/mol
InChI Key: ZJEIYTWOLUIVIH-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid is a high-value oxindole derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound provides the essential tricyclic 2-indole carboxylic acid scaffold used in the development of potent small-molecule inhibitors that target the anti-apoptotic protein Mcl-1 (Myeloid cell leukemia-1) . Mcl-1 is a key regulator of the intrinsic apoptosis pathway and is frequently overexpressed in many cancers, allowing tumor cells to evade cell death and contributing to resistance to various chemotherapies . Researchers utilize this core structure to create compounds with single-digit nanomolar binding affinity for Mcl-1 and high selectivity over related proteins like Bcl-xL and Bcl-2 . The oxindole core is a privileged structure in drug discovery, featured in several launched therapeutics and clinical candidates across various disease areas, underscoring its broad utility . Synthetic protocols for further functionalization, such as base-catalyzed C3-alkylation of the oxindole scaffold, enable extensive structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-2-oxo-1,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-7-4-6(10(13)14)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEIYTWOLUIVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)C(=O)O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211705
Record name 2,3-Dihydro-3-methyl-2-oxo-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167627-06-7
Record name 2,3-Dihydro-3-methyl-2-oxo-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167627-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-methyl-2-oxo-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has shown that derivatives of indole compounds exhibit anticancer properties. 3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, it has shown promise as a selective inhibitor of certain kinases involved in cancer progression. The structure of the compound allows it to interact with the ATP-binding site of these enzymes, leading to a decrease in their activity .

Material Science Applications

1. Polymer Synthesis
this compound can be utilized as a building block in the synthesis of polymers and other materials. Its unique chemical structure allows for the incorporation into polymer chains, enhancing the mechanical properties and thermal stability of the resulting materials .

2. Dyes and Pigments
The compound's vibrant color properties make it suitable for use in dyes and pigments. Its derivatives have been explored for applications in textiles and coatings, where colorfastness and stability are essential .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionSelective inhibitor of kinases
Material SciencePolymer SynthesisEnhances mechanical properties
Dyes and PigmentsSuitable for textiles due to colorfastness

Case Studies

Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents, suggesting a potential new avenue for cancer treatment .

Case Study 2: Polymer Applications
A research group at a leading university explored the use of this compound in creating biodegradable polymers. They found that incorporating this compound into poly(lactic acid) matrices improved thermal stability and degradation rates, making it a viable option for environmentally friendly materials .

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact pathways involved depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid Indole 3-CH₃, 2-oxo, 5-COOH C₁₀H₉NO₃ 191.18 Kinase inhibition, enzyme modulation
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid Indole 3,3-diCH₃, 2-oxo, 5-COOH C₁₁H₁₁NO₃ 205.2 Enhanced steric hindrance
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid Benzimidazole 2-oxo, 5-COOH C₈H₆N₂O₃ 194.15 Increased hydrogen bonding potential
3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid Indazole 3-oxo, 5-COOH C₈H₅N₃O₃ 191.15 Enhanced acidity, enzyme interaction
1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester Indole 1-CH₃, 2-oxo, 5-COOCH₃ C₁₁H₁₁NO₃ 205.2 Increased lipophilicity
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid Benzoxazole 3-CH₃, 2-oxo, 5-COOH C₉H₇NO₄ 193.16 Altered electronic properties

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS Number: 167627-05-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9NO3
  • Molecular Weight : 191.18 g/mol
  • IUPAC Name : 1-methyl-2-oxoindoline-5-carboxylic acid
  • SMILES : CN1C(=O)CC2=CC(C(=O)O)=CC=C21

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound exhibits activity against various bacterial strains and fungi, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Antiviral Activity

The antiviral potential of the compound has also been investigated. In vitro studies demonstrated that related indole compounds can inhibit viral replication effectively without significant cytotoxicity.

Virus IC50 (µM)
HIV20
EV-A710.64

These findings indicate that structural modifications in indole derivatives can enhance their antiviral activity, suggesting avenues for further research into their mechanisms of action .

The biological activity of this compound is believed to stem from its ability to interact with key biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial growth and viral replication.
  • Cell Membrane Disruption : It may alter the integrity of microbial membranes, leading to cell lysis.
  • Immune Modulation : Potential effects on immune responses may enhance host defense mechanisms against infections.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various indole derivatives, including this compound. The study found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in clinical applications .

Research on Antiviral Properties

Another study focused on the antiviral properties of indole derivatives against HIV and other viruses. The results indicated that certain modifications to the indole structure could enhance antiviral potency significantly. The research highlighted the importance of specific functional groups in determining biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Reactant of Route 2
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3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

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